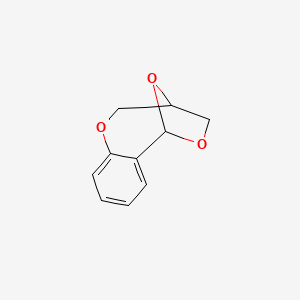![molecular formula C15H14N2O3 B12460173 N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B12460173.png)
N-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminophenylacetamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 2,4-dihydroxybenzaldehyde and 4-aminophenylacetamide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain the pure compound.
Industrial Production Methods
While the laboratory synthesis is straightforward, industrial production may involve optimization of reaction conditions to improve yield and purity. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance the efficiency of the process.
化学反应分析
Types of Reactions
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound is studied for its potential use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is explored for its use in the synthesis of dyes and pigments.
作用机制
The mechanism of action of N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with various molecular targets. In medicinal chemistry, it is believed to exert its effects by:
Inhibiting Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.
Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.
Modulating Signaling Pathways: The compound can affect cellular signaling pathways, leading to changes in cell behavior.
相似化合物的比较
N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE can be compared with other Schiff bases and related compounds:
N-{4-[(E)-[(2-HYDROXYBENZYLIDENE]AMINO]PHENYL}ACETAMIDE: Similar structure but lacks the additional hydroxyl group on the benzene ring.
N-{4-[(E)-[(2,4-DIHYDROXYBENZYLIDENE]AMINO]PHENYL}ACETAMIDE: Similar structure but with a different substitution pattern on the benzene ring.
N-{4-[(E)-[(2,4-DIHYDROXYBENZYLIDENE]AMINO]PHENYL}BENZAMIDE: Similar structure but with a benzamide group instead of an acetamide group.
The uniqueness of N-{4-[(E)-[(2,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
属性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC 名称 |
N-[4-[(2,4-dihydroxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)17-13-5-3-12(4-6-13)16-9-11-2-7-14(19)8-15(11)20/h2-9,19-20H,1H3,(H,17,18) |
InChI 键 |
PDHPRRDZQOOVCM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide (non-preferred name)](/img/structure/B12460090.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B12460096.png)
![4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12460104.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B12460112.png)
![2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460120.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460125.png)
![N-(2,4-dimethylphenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12460131.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenol](/img/structure/B12460145.png)
![N,N'-ethane-1,2-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B12460154.png)

![2-[(2-bromophenyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B12460168.png)

![N-[(E)-naphthalen-1-ylmethylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B12460184.png)
![4-[2-(1H-indol-1-ylacetyl)hydrazinyl]-4-oxo-N,N-diphenylbutanamide](/img/structure/B12460187.png)
